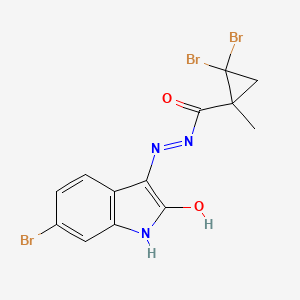![molecular formula C13H19N5 B6045048 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases, including cancer.
Mécanisme D'action
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine targets the ERK pathway by inhibiting the activity of the kinase MEK1/2, which is upstream of ERK. Inhibition of MEK1/2 prevents the activation of ERK, which is involved in cell proliferation and survival. Inhibition of the ERK pathway can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth. In addition, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to the use of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine. One area of research is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and selective MEK inhibitors that can overcome the limitations of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine. In addition, there is a need for further research to understand the mechanisms of resistance to MEK inhibitors, which can limit their efficacy in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine in cancer patients.
Méthodes De Synthèse
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, breast cancer, pancreatic cancer, and lung cancer. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has also been tested in animal models of cancer and has shown efficacy in reducing tumor growth.
Propriétés
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-7-13(18-15-9)14-8-4-5-12-10(2)16-17-11(12)3/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSAYHAVDWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)
